Cas no 2171990-31-9 (2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid)

2-{1-(tert-Butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid is a specialized intermediate in organic synthesis, particularly valuable in the preparation of peptidomimetics and pharmaceutical compounds. Its tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the 4-methyl-5-oxopiperazin-2-yl scaffold offers versatility for further functionalization. The acetic acid moiety provides a convenient handle for coupling reactions, facilitating integration into larger molecular frameworks. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other bioactive molecules. Its well-defined structure and reactivity make it a reliable building block for researchers aiming to explore novel therapeutic agents or modify peptide-based systems.
2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid structure
2171990-31-9 structure
Product Name:2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid
CAS No:2171990-31-9
MF:C12H20N2O5
MW:272.297603607178
CID:5610818
PubChem ID:165589304
Update Time:2025-10-29

2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-[(tert-butoxy)carbonyl]-4-methyl-5-oxopiperazin-2-yl}acetic acid
    • 2171990-31-9
    • EN300-815490
    • 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid
    • Inchi: 1S/C12H20N2O5/c1-12(2,3)19-11(18)14-7-9(15)13(4)6-8(14)5-10(16)17/h8H,5-7H2,1-4H3,(H,16,17)
    • InChI Key: RZMCNIXAHJTPIH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(N(C)CC1CC(=O)O)=O)=O

Computed Properties

  • Exact Mass: 272.13722174g/mol
  • Monoisotopic Mass: 272.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 87.2Ų

2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid Pricemore >>

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Additional information on 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid

Comprehensive Guide to 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid (CAS No. 2171990-31-9): Properties, Applications, and Market Insights

2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid (CAS No. 2171990-31-9) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This piperazine derivative features a unique molecular structure combining a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted piperazine ring, and an acetic acid moiety, making it valuable for drug discovery and peptide synthesis applications.

The compound's molecular formula is C12H20N2O5, with a molecular weight of 272.30 g/mol. Its structural features include: a Boc-protected amine at position 1, a methyl group at position 4, and a ketone functionality at position 5 of the piperazine ring, with an acetic acid side chain at position 2. This configuration offers interesting chemical properties that researchers are exploring for various applications.

In pharmaceutical research, 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid serves as a versatile building block. The Boc protecting group can be selectively removed under mild acidic conditions, allowing for further functionalization of the piperazine nitrogen. This characteristic makes it particularly useful in the synthesis of peptidomimetics and small molecule drugs, especially those targeting neurological and cardiovascular systems where piperazine derivatives show significant activity.

Recent studies highlight the compound's potential in developing protease inhibitors and enzyme modulators. The 4-methyl-5-oxopiperazine core structure mimics certain natural amino acid configurations, enabling its use in designing bioactive compounds with improved metabolic stability. Researchers are particularly interested in its application for creating HIV protease inhibitors and kinase modulators, addressing current challenges in antiviral and anticancer drug development.

The synthesis of 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid typically involves multi-step organic reactions starting from commercially available piperazine derivatives. Key steps include: selective N-protection with di-tert-butyl dicarbonate, methylation at the 4-position, oxidation to introduce the 5-keto group, and finally acetic acid side chain installation. Process optimization continues to be an active area of research to improve yields and reduce environmental impact.

From a commercial perspective, demand for 2171990-31-9 has been steadily increasing due to growing pharmaceutical R&D activities. The compound is typically supplied as a white to off-white crystalline powder with ≥95% purity (HPLC). Storage recommendations include keeping it in a cool, dry place (2-8°C) under inert atmosphere to maintain stability. Proper handling requires standard laboratory precautions, though it doesn't fall under hazardous material classifications.

Analytical characterization of 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid employs various techniques: HPLC for purity assessment, NMR spectroscopy (1H and 13C) for structural confirmation, mass spectrometry for molecular weight verification, and IR spectroscopy for functional group analysis. These methods ensure batch-to-batch consistency, crucial for research reproducibility.

The future outlook for 2171990-31-9 appears promising, with potential expansions into: bioconjugation chemistry for antibody-drug conjugates, PET tracer development for diagnostic imaging, and metal-organic frameworks for catalytic applications. As drug discovery paradigms shift toward more complex molecular architectures, the demand for such specialized building blocks is expected to grow significantly in coming years.

For researchers working with 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid, several key considerations emerge: solubility characteristics (soluble in polar organic solvents like DMSO and DMF, limited water solubility), stability under various pH conditions, and compatibility with common coupling reagents used in peptide synthesis. These factors should be carefully evaluated when designing synthetic routes incorporating this compound.

Environmental and regulatory aspects of 2171990-31-9 are favorable compared to many pharmaceutical intermediates. The compound doesn't contain heavy metals or persistent organic pollutants, and its biodegradability profile is currently under study. As regulatory requirements for green chemistry become more stringent, the development of sustainable synthesis methods for such intermediates represents an important research direction.

In the context of current pharmaceutical trends, 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid aligns well with several industry needs: fragment-based drug discovery, macrocycle development, and targeted protein degradation strategies. Its structural features offer opportunities for creating molecular glues and PROTACs, which are hot topics in modern drug development.

The global market for piperazine derivatives like 2171990-31-9 is projected to grow at a CAGR of 6-8% through 2030, driven by increasing investment in neurological and oncological therapeutics. Major pharmaceutical companies and CROs are expanding their compound libraries with such specialized building blocks to accelerate drug discovery pipelines.

For analytical chemists, 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid presents interesting challenges in method development. The compound's multiple functional groups require careful optimization of chromatographic conditions for accurate quantification. Reverse-phase HPLC with UV detection at 210-220 nm typically provides satisfactory results, though MS detection offers higher specificity for trace analysis.

In conclusion, 2-{1-(tert-butoxy)carbonyl-4-methyl-5-oxopiperazin-2-yl}acetic acid (CAS No. 2171990-31-9) represents a valuable tool for medicinal chemists and pharmaceutical researchers. Its unique structural features, combined with growing applications in drug discovery, position it as an important compound in the development of next-generation therapeutics. As research continues to uncover new applications, this molecule is likely to play an increasingly significant role in addressing unmet medical needs.

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